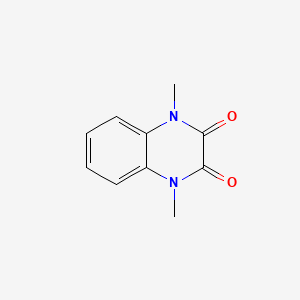

1,4-Dimethylquinoxaline-2,3-dione

説明

Evolution of Quinoxaline (B1680401) Scaffold Chemistry

The journey of quinoxaline chemistry began in 1884 with the synthesis of the first derivatives by Korner and Hinsberg through the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds. mdpi.com This foundational reaction paved the way for the exploration of a vast chemical space. Over the decades, the synthetic methodologies for accessing the quinoxaline scaffold have evolved significantly, with researchers developing more efficient and versatile strategies. rsc.org These include iodine-catalyzed oxidative cyclization, reactions utilizing zinc triflate as a green chemistry catalyst, and copper-catalyzed cyclocondensation of phenylene diamines and aromatic alkynes. mdpi.com

A pivotal development in quinoxaline chemistry was the introduction of N-oxide functionalities into the pyrazine (B50134) ring, leading to the class of quinoxaline 1,4-dioxides. researchgate.net This modification was found to enhance the biological activities of these compounds, opening up new avenues for drug discovery. researchgate.netmdpi.com The study of quinoxaline-2,3-diones, a specific subclass of quinoxalines, has also been a fruitful area of research. These compounds are typically synthesized through the condensation of an o-phenylenediamine with oxalic acid or its derivatives. wikipedia.orgias.ac.in The resulting 1,4-dihydroquinoxaline-2,3-dione core can be further modified, for instance, by alkylation of the nitrogen atoms to yield compounds like 1,4-dimethylquinoxaline-2,3-dione.

Academic Significance of this compound in Contemporary Organic and Materials Science

This compound (DMQ) serves as a valuable model compound in both organic and materials science for several reasons. Its rigid, planar structure and the presence of both electron-donating (methyl groups) and electron-withdrawing (carbonyl groups) functionalities create a unique electronic environment. This makes it an excellent platform for studying fundamental concepts such as molecular interactions, photophysical properties, and reaction mechanisms.

In the realm of organic science , research on DMQ has provided insights into non-covalent interactions. For example, studies on the this compound potassium iodide complex have detailed the geometry of the molecule and the role of intermolecular forces. tandfonline.com The crystal structure analysis revealed that the molecules are not parallel to one another, indicating the absence of π-π intermolecular interactions in this specific complex. tandfonline.com Furthermore, the study of its complexes in different solvents has highlighted the significant role of dipolar and hydrogen bonding interactions in dictating its photophysical properties. tandfonline.com

In materials science , the properties of DMQ and its derivatives are being explored for potential applications in functional materials. The quinoxaline scaffold, in general, is known to be a component in fluorescent materials and organic sensitizers for solar cells. rsc.org The specific electronic and structural features of DMQ make it an interesting candidate for the design of new organic electronic materials. Research into its complexes and their photophysical behavior, such as absorption and fluorescence, provides foundational knowledge for the development of novel materials with tailored optical and electronic properties. tandfonline.com

Compound Information

| Compound Name |

| This compound |

| Quinoxaline |

| Quinoxaline-2,3-dione |

| o-phenylenediamine |

| 1,2-dicarbonyl compounds |

| Quinoxaline 1,4-dioxides |

| Oxalic acid |

| 1,4-dihydroquinoxaline-2,3-dione |

| This compound potassium iodide complex |

| 2,3-dimethylquinoxaline (B146804) |

| 2,3-dimethylquinoxaline 1,4-dioxide |

| 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide |

| Quinoxidine |

| Dioxidine |

| 2-formylquinoxaline 1,4-dioxides |

| 2-benzoyl-3-methylquinoxaline 1,4-dioxides |

| 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides |

| Boc-piperazine |

| 2,3-tetramethylenequinoxaline 1,4-dioxide |

| 3-oxoquinoxaline 1-N-oxides |

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione |

| 6-Propyl-1,4-dihydro-quinoxaline-2,3-dione |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione |

| 1,4-Dihydroxyquinoxaline-2,3-dione |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 58175-07-8 sigmaaldrich.comsigmaaldrich.comchemspider.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| InChI Key | MXWJILNOXSNALO-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

| SMILES String | CN1C2=CC=CC=C2N(C)C(C1=O)=O sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

CAS番号 |

58175-07-8 |

|---|---|

分子式 |

C10H10N2O2 |

分子量 |

190.2 g/mol |

IUPAC名 |

1,4-dimethylquinoxaline-2,3-dione |

InChI |

InChI=1S/C10H10N2O2/c1-11-7-5-3-4-6-8(7)12(2)10(14)9(11)13/h3-6H,1-2H3 |

InChIキー |

MXWJILNOXSNALO-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N(C(=O)C1=O)C |

正規SMILES |

CN1C2=CC=CC=C2N(C(=O)C1=O)C |

他のCAS番号 |

58175-07-8 |

製品の起源 |

United States |

Synthetic Methodologies for 1,4 Dimethylquinoxaline 2,3 Dione and Its Analogs

Conventional Synthetic Approaches

The cornerstone of quinoxaline-2,3-dione synthesis has traditionally been the cyclocondensation of ortho-phenylenediamines with dicarbonyl compounds. This method, known as the Hinsberg quinoxaline (B1680401) synthesis, is widely utilized for its reliability and versatility.

Cyclocondensation Reactions of o-Phenylenediamines with Dicarbonyl Compounds

The most direct route to the quinoxaline-2,3-dione scaffold involves the reaction of an o-phenylenediamine (B120857) derivative with a compound containing a 1,2-dicarbonyl moiety. The specific nature of the diamine and the dicarbonyl precursor dictates the final substitution pattern of the heterocyclic product. For the synthesis of the title compound, 1,4-Dimethylquinoxaline-2,3-dione, the required starting material is N,N'-dimethyl-o-phenylenediamine.

The reaction between an o-phenylenediamine and an oxalic acid derivative is a common and straightforward method for preparing quinoxaline-2,3-diones. sapub.orgnih.gov The synthesis of this compound is achieved through the condensation of N,N'-dimethyl-o-phenylenediamine with a suitable oxalic acid derivative, such as diethyl oxalate (B1200264) or oxalyl chloride. This reaction proceeds via a double-addition-elimination mechanism, where the amino groups of the diamine nucleophilically attack the carbonyl carbons of the oxalic acid derivative, followed by the elimination of two molecules of a small byproduct (e.g., ethanol (B145695) or HCl) to form the stable, six-membered pyrazine (B50134) ring.

Similarly, unsubstituted 1,4-dihydroquinoxaline-2,3-dione is readily prepared by the cyclocondensation of o-phenylenediamine with oxalic acid, often in an acidic medium or via thermal methods. nih.gov This foundational reaction has been adapted for a variety of substituted analogs. sapub.org For instance, various substituted o-phenylenediamines can be reacted with diethyl oxalate to produce a range of quinoxaline-2,3-diones that are evaluated as receptor antagonists. sapub.org

Table 1: Synthesis of Quinoxaline-2,3-dione Analogs using Oxalic Acid Derivatives

| Diamine Reactant | Dicarbonyl Reactant | Product | Reference |

| o-Phenylenediamine | Oxalic acid | 1,4-Dihydroquinoxaline-2,3-dione | nih.gov |

| Substituted o-phenylenediamines | Diethyl oxalate | Substituted 1,4-dihydroquinoxaline-2,3-diones | sapub.org |

| N,N'-dimethyl-o-phenylenediamine | Diethyl oxalate | This compound |

The synthesis of quinoxaline derivatives is not limited to oxalic acid. A wide array of α-dicarbonyl compounds can be condensed with o-phenylenediamines to create diverse analogs with different substituents at the 2- and 3-positions of the quinoxaline ring. These precursors include α-diketones, α-keto esters, and α-ketoaldehydes. chim.it

The general reaction involves the condensation of the diamine with the dicarbonyl compound, typically under acidic catalysis or heat, to afford the corresponding quinoxaline. ijpda.org For example, the reaction of o-phenylenediamine with benzil (B1666583) (an α-diketone) yields 2,3-diphenylquinoxaline. This approach is fundamental to creating a vast library of quinoxaline derivatives for various applications. nih.gov Research has also explored the use of α-hydroxy ketones as precursors, which undergo in-situ oxidation to the dicarbonyl species before condensation. ijpda.org

Table 2: Examples of Quinoxaline Synthesis from various α-Dicarbonyl Precursors

| Diamine Reactant | Dicarbonyl Precursor | Catalyst/Conditions | Product Class | Reference |

| o-Phenylenediamine | Benzil | Acid catalyst, heat | 2,3-Diarylquinoxalines | nih.gov |

| o-Phenylenediamine | 1,4-Dibromo-2,3-butanedione | - | 2,3-Bis(bromomethyl)quinoxaline | sapub.org |

| o-Phenylenediamines | α-Hydroxy ketones | Sulfated polyborate | Substituted Quinoxalines | ijpda.org |

| o-Phenylenediamine | 1,6-Disubstituted hexan-1,3,4,6-tetraones | - | 2,3-Bifunctionalized Quinoxalines | nih.gov |

Multistep Synthetic Sequences

While direct condensation is efficient, multistep sequences offer access to more complex or specifically functionalized quinoxaline-2,3-dione analogs that may not be accessible through a one-pot reaction. These routes often involve the initial formation of a quinoxaline core followed by subsequent modification.

One such strategy involves the synthesis of quinoxalin-2(1H)-ones, which can then be oxidized at the C3 position to yield the desired quinoxaline-2,3-dione. A notable method is the C3-hydroxylation of N-substituted quinoxalin-2(1H)-ones. This transformation can be achieved using various oxidizing agents, providing a pathway to N-substituted quinoxaline-2,3-diones. researchgate.net

Another multistep approach involves the initial synthesis of 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and oxalic acid, followed by sequential N-alkylation or N-arylation reactions. For instance, the parent dione (B5365651) can be treated with a base to form an anion, which is then reacted with an alkyl halide (e.g., methyl iodide) to introduce substituents onto the nitrogen atoms. Performing this step twice with the same alkyl halide would lead to the symmetrically substituted 1,4-dialkylquinoxaline-2,3-dione.

A further example of a multistep sequence is the preparation of novel quinoxaline-2-carboxamides. This involves activating quinoxaline-2-carboxylic acid with a reagent like oxalyl chloride, followed by reaction with various amines to form amide derivatives. mdpi.com Similarly, Mannich bases of quinoxaline-2,3-dione have been synthesized by reacting the pre-formed dione with formaldehyde (B43269) and a suitable ketone. nih.gov

Green Chemistry Approaches in Quinoxaline-2,3-dione Synthesis

In response to the growing need for environmentally benign chemical processes, several green synthetic methods for quinoxaline-2,3-diones have been developed. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis Techniques

A significant advancement in the green synthesis of quinoxaline-2,3-diones is the development of solvent-free reaction conditions. ijpda.org A highly efficient and operationally simple procedure involves the direct grinding of a substituted o-phenylenediamine with oxalic acid dihydrate in a mortar and pestle at room temperature. ias.ac.in This mechanochemical method proceeds by forming a melt, and after a designated time, the product crystallizes, often in high yield and purity, requiring only a simple work-up with water or a water/ethanol mixture. ijpda.orgias.ac.in This technique boasts an unsurpassed atom economy and avoids the use of volatile and often toxic organic solvents. ias.ac.in

Table 3: Solvent-Free Synthesis of 1,4-Dihydroquinoxaline-2,3-dione Derivatives

| Diamine Reactant | Dicarbonyl Reactant | Method | Reaction Time | Yield | Reference |

| o-Phenylenediamine | Oxalic acid dihydrate | Grinding | 10 min | 98% | ias.ac.in |

| 4-Nitro-o-phenylenediamine | Oxalic acid dihydrate | Grinding | 15 min | 95% | ias.ac.in |

| 4,5-Dichloro-o-phenylenediamine | Oxalic acid dihydrate | Grinding | 30 min | 96% | ias.ac.in |

| 4-Methyl-o-phenylenediamine | Oxalic acid dihydrate | Grinding | 10 min | 97% | ias.ac.in |

These solvent-free methods represent a significant step towards sustainable chemical manufacturing, offering ecological and economic benefits over traditional solution-phase syntheses. ijpda.org

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of quinoxaline derivatives. udayton.edu This method offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and frequently results in higher yields. udayton.eduudayton.edu A notable advantage of microwave-assisted synthesis is the ability to conduct reactions in a solvent-free environment, which aligns with the principles of green chemistry by reducing the use of potentially harmful and costly solvents. udayton.eduudayton.edu

For instance, a novel microwave-assisted methodology has been reported to produce high yields of quinoxaline derivatives in just 5 minutes without the need for a solvent. udayton.edu In one specific protocol, 2,3-dichloroquinoxaline (B139996) is reacted with a nucleophile and triethylamine (B128534) in a microwave synthesizer for 5 minutes at 160°C to afford the corresponding 2,3-disubstituted quinoxalines. udayton.edudoaj.org This approach has been shown to be effective for a range of nucleophiles, demonstrating its broad applicability. doaj.org While the yields are often comparable to traditional methods, the significantly shorter reaction times and elimination of solvents make microwave-assisted synthesis a highly attractive and efficient alternative. udayton.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Solvent | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-12 hours | Ethanol or Acetic Acid | Variable | ias.ac.in |

| Microwave-Assisted | 5 minutes | Solvent-free | High | udayton.eduudayton.edu |

Catalytic Synthesis Strategies

The use of catalysts in the synthesis of quinoxaline-2,3-diones and their analogs is a cornerstone of modern organic synthesis, offering pathways to milder reaction conditions, improved yields, and greater selectivity. A wide array of catalysts have been explored, each with its own set of advantages.

Acid catalysis plays a crucial role in promoting the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. Both Brønsted and Lewis acids have been effectively employed. For example, sulfamic acid in methanol (B129727) has been demonstrated as an efficient catalytic system for quinoxaline synthesis at room temperature, providing excellent yields and short reaction times. researchgate.net This method is particularly advantageous for substrates that are sensitive to heat or strong acids. researchgate.net

Other acid catalysts that have been successfully used include:

Molecular iodine: Functions as a mild Lewis acid. researchgate.net

Cerium ammonium (B1175870) nitrate: A versatile and efficient catalyst. researchgate.net

Oxalic acid: A simple and readily available catalyst. researchgate.net

Sulfated polyborate: A solid acid catalyst with both Lewis and Brønsted acidity, enabling solvent-free reactions. ias.ac.in

A recently developed method describes the acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones using air as a green oxidant, eliminating the need for external photocatalysts or metal reagents. nih.gov

In the pursuit of greener and more sustainable chemical processes, the development of recyclable catalysts has been a major focus. nih.gov These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, reducing waste and cost.

Several types of recyclable catalysts have been successfully applied to quinoxaline synthesis:

Alumina-supported heteropolyoxometalates: These catalysts, such as AlCuMoVP and AlFeMoVP, have shown high activity and can be recovered by simple filtration and reused for several cycles. nih.gov

Sulfamic acid/Methanol system: The catalyst can be recovered and reused, making the process more economical and environmentally friendly. researchgate.net

Sulfated polyborate: This solid catalyst is easily separable from the reaction mixture and can be reused, offering an eco-friendly option. ias.ac.in

Silica bonded S-sulfonic acid: This solid-supported catalyst allows for synthesis at room temperature and is easily recyclable. nih.gov

Copper-based Metal-Organic Framework (Cu-CPO-27): This heterogeneous catalyst has been used for the C-H amination of quinoxalin-2(1H)-ones and can be recycled. mdpi.com

Amberlyst 15: An ion-exchange resin that acts as a recyclable multiphase catalyst in sunlight-catalyzed multicomponent transformations. mdpi.com

Table 2: Examples of Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|

| Alumina-supported heteropolyoxometalates | Toluene, 25°C, 2h | 80-92% | Several cycles | nih.gov |

| Sulfamic acid/Methanol | Room temperature | Excellent | Up to 5 cycles | researchgate.net |

| Sulfated polyborate | Solvent-free | High | Multiple cycles | ias.ac.in |

| Cu-CPO-27 | C-H amination | 42-89% | Recyclable | mdpi.com |

| Amberlyst 15 | Sunlight, Water | Medium to high | Reusable | mdpi.com |

Regioselective Synthesis and Directed Functionalization

Regioselective synthesis is crucial for controlling the specific placement of functional groups on the quinoxaline scaffold, which is essential for tailoring the biological activity of the final compound. For instance, in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper-free bimetallic catalyst, Ag2O–ZnO, has been shown to be highly effective in achieving 100% regioselectivity. rsc.org

Directed functionalization allows for the introduction of specific substituents at desired positions. The synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethylquinoxaline-2,3-dione demonstrates the importance of N-substitution on the biological activity, with the S- and R-isomers showing nearly equipotent antagonist properties. nih.gov Furthermore, methods for the regioselective 1,4-fluorodifunctionalization of dienes have been developed, which could be applied to quinoxaline precursors to introduce fluorine atoms at specific positions. nih.gov The ability to selectively functionalize the quinoxaline ring system is a powerful tool for the development of new drug candidates and materials.

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize product yield and minimize side reactions. Factors such as the choice of catalyst, solvent, temperature, and reaction time can all have a significant impact on the outcome of the reaction.

For example, in the synthesis of quinoxaline derivatives, it has been found that increasing the catalyst loading of sulfated polyborate can lead to a significant increase in product yield and a reduction in reaction time. ias.ac.in A high-throughput screening method using microdroplet reactions has been developed to rapidly determine the optimal synthesis conditions. nih.govfrontiersin.org For the reaction of 2,3-diaminotoluene (B30700) and 1,2-indanedione, the addition of 0.1% formic acid and using microdroplet conditions resulted in a yield of 70.23%, compared to only 13.05% in the bulk phase. nih.gov

The optimization of experimental conditions for the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans revealed that using silver(I) oxide as the oxidant and acetonitrile (B52724) as the solvent provided the best balance between conversion and selectivity. scielo.br This optimization also led to a reduction in reaction time from 20 hours to 4 hours without a significant loss in yield. scielo.br These examples highlight the importance of systematic optimization to achieve efficient and high-yielding syntheses of this compound and its analogs.

Chemical Reactivity and Derivatization Strategies of the Quinoxaline 2,3 Dione Core

Nucleophilic and Electrophilic Reaction Pathways

The quinoxaline-2,3-dione moiety possesses both nucleophilic and electrophilic centers, making it a versatile substrate for a variety of chemical reactions. The carbonyl carbons at the 2- and 3-positions are electrophilic, susceptible to attack by nucleophiles. This reactivity is a cornerstone of many derivatization strategies. youtube.comyoutube.com Conversely, the nitrogen atoms of the diamide (B1670390) can exhibit nucleophilic character, particularly after deprotonation.

The reactivity of the quinoxaline-2,3-dione core can be further tuned by the introduction of substituents on the benzene (B151609) ring. For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons. The inherent dual reactivity allows for a range of transformations, paving the way for the synthesis of complex molecular architectures.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the quinoxaline-2,3-dione scaffold. The nitrogen atoms of the parent quinoxaline-2,3-dione can be readily alkylated. For example, 1,4-dimethylquinoxaline-2,3(1H,4H)-dione is synthesized through the alkylation of quinoxaline-2,3-dione. mdpi.com This process involves the reaction of the dione (B5365651) with an alkylating agent, such as dimethyl sulfate, in the presence of a base. mdpi.com

Acylation reactions, on the other hand, typically target the nitrogen atoms, leading to the formation of N-acyl derivatives. These reactions introduce an acyl group onto the quinoxaline (B1680401) framework, further diversifying the chemical space accessible from this core structure.

Oxidation and Reduction Chemistry

The quinoxaline-2,3-dione core can undergo both oxidation and reduction reactions, leading to the formation of distinct classes of compounds. Oxidation of the nitrogen atoms in the quinoxaline ring can lead to the formation of N-oxides. For instance, 2,3-dimethylquinoxaline (B146804) can be oxidized to 2,3-dimethylquinoxaline 1,4-dioxide. nist.gov These N-oxide derivatives have shown interesting biological activities. nih.govrsc.org

Conversely, the reduction of the carbonyl groups of the quinoxaline-2,3-dione can yield various products depending on the reducing agent and reaction conditions. These reduction reactions can provide access to dihydroquinoxaline or other reduced heterocyclic systems, expanding the structural diversity of compounds derived from the quinoxaline-2,3-dione core.

Formation of Advanced Derivatives

The versatile reactivity of the quinoxaline-2,3-dione core allows for the synthesis of a wide range of advanced derivatives with tailored properties.

Sulfonamide and Sulfonohydrazide Derivatives

Sulfonamide derivatives of quinoxaline-2,3-dione can be synthesized through various routes. nih.govmdpi.com One common method involves the chlorosulfonation of the quinoxaline-2,3-dione core, followed by reaction with an appropriate amine or ammonia. researchgate.net This approach allows for the introduction of a sulfonamide moiety onto the benzene ring of the quinoxaline scaffold. nih.govrsc.org The synthesis of sulfonohydrazide derivatives can also be achieved, further expanding the library of potential compounds.

The introduction of a sulfonamide group can significantly impact the biological properties of the resulting molecules. For example, a series of sulfonamide-derived quinoxaline 1,4-dioxides have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.govrsc.org

Mannich Base Formation

The quinoxaline-2,3-dione scaffold can serve as a substrate for the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. beilstein-journals.orgresearchgate.netnih.gov In the context of quinoxaline-2,3-dione, the active hydrogen can be located on the benzene ring or on a substituent. This reaction leads to the formation of Mannich bases, which are β-amino ketone compounds. nih.govnih.gov

The Mannich reaction provides a straightforward method for introducing aminomethyl groups onto the quinoxaline framework, a structural motif present in many biologically active compounds. researchgate.netnih.gov For instance, quinoxaline-2,3-dione has been reacted with different ketones and formaldehyde to yield the corresponding Mannich bases. nih.gov

Thionation Reactions

Thionation reactions offer a pathway to convert the carbonyl groups of the quinoxaline-2,3-dione into thiocarbonyls. A common approach involves the chlorination of the dione with an agent like thionyl chloride to produce a dichloroquinoxaline intermediate. nih.gov This intermediate can then react with a thionating agent to yield the desired thione derivatives. nih.gov This strategy has been successfully employed to synthesize 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones. nih.gov

Schiff Base Ligand Synthesis

The synthesis of Schiff base ligands from the 1,4-dimethylquinoxaline-2,3-dione core represents a specific challenge within the broader field of quinoxaline chemistry. While the quinoxaline-2,3-dione scaffold is a versatile precursor for various derivatives, the presence of methyl groups on both nitrogen atoms at positions 1 and 4 significantly alters its reactivity profile, particularly in the context of classical Schiff base formation.

Schiff bases are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. ijpda.org In the case of unsubstituted or N(1)-monosubstituted quinoxaline-2,3-diones, the carbonyl groups at the C2 and C3 positions can, under certain conditions, react with primary amines to form the corresponding imines or Schiff bases. For instance, 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one has been synthesized from 1,4-dihydroquinoxaline-2,3-dione and ethane-1,2-diamine. sapub.org This initial product can then be further reacted with aromatic aldehydes to yield more complex Schiff base derivatives. sapub.org

However, the introduction of a methyl group at the N(4) position, as in this compound, introduces steric hindrance and electronic effects that deactivate the C2 and C3 carbonyl groups towards nucleophilic attack by primary amines. The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atoms and, by extension, on the adjacent carbonyl carbons, making them less electrophilic. Consequently, the direct condensation of primary amines with this compound to form Schiff bases is not a readily observed or commonly reported reaction in the scientific literature.

Extensive searches of chemical databases and literature have not yielded specific examples or detailed research findings on the successful synthesis of Schiff base ligands derived directly from this compound. This suggests that alternative synthetic strategies are likely required to achieve such derivatization.

While direct Schiff base formation from this compound is not documented, the broader quinoxaline-2,3-dione structure can be a versatile starting point for various other chemical transformations. For example, the synthesis of 1,4-dihydroquinoxaline-2,3-dione itself is typically achieved through the condensation of o-phenylenediamine (B120857) with diethyl oxalate (B1200264). wikipedia.org Further derivatization often focuses on substitution at the nitrogen or on the benzene ring.

Table of Reactivity Comparison:

| Compound | Reactivity towards Schiff Base Formation with Primary Amines | Notes |

| Quinoxaline-2,3-dione | Can undergo condensation to form mono-Schiff bases. | The reaction typically occurs at one of the carbonyl groups. |

| 1-Alkyl-quinoxaline-2,3-dione | Reactivity is reduced compared to the unsubstituted analog. | The remaining N-H proton can participate in tautomerism. |

| This compound | No reported successful synthesis of Schiff bases via direct condensation. | The presence of two N-methyl groups significantly deactivates the carbonyls. |

Spectroscopic and Structural Elucidation of 1,4 Dimethylquinoxaline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1,4-Dimethylquinoxaline-2,3-dione, both proton and carbon-13 NMR, along with advanced two-dimensional techniques, are employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons, located on the benzene (B151609) ring portion of the molecule, would typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton. The two methyl groups attached to the nitrogen atoms are chemically equivalent and would therefore give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 3.5 ppm. The integration of this singlet would correspond to six protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methyl carbons. The two carbonyl carbons (C=O) are expected to resonate at the most downfield region of the spectrum, typically between 150 and 160 ppm. The aromatic carbons would produce a set of signals in the range of 115 to 140 ppm. Due to the symmetry of the molecule, four signals would be expected for the six aromatic carbons. The two quaternary carbons of the benzene ring that are fused to the pyrazine (B50134) ring would likely have chemical shifts around 130-140 ppm, while the other four aromatic carbons would appear at slightly higher field. The two equivalent methyl carbons would give a single sharp signal in the upfield region, typically around 30 ppm.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to delineate the spin system of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. These C=O stretching vibrations are expected to appear in the region of 1650-1700 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ range. Finally, the C-H bending vibrations of the methyl groups would be visible in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound and related compounds, it provides insights into the π-conjugated system and the influence of the molecular environment on its electronic structure.

Electronic Absorption and Emission Spectra Analysis

The electronic absorption spectra of quinoxaline (B1680401) derivatives are characterized by distinct bands in the UV-Vis region, which correspond to specific electronic transitions. Typically, the spectra exhibit intense absorption bands at shorter wavelengths (around 200-250 nm) attributed to π-π* transitions associated with the extensive π-conjugation within the aromatic system. vixra.org Weaker bands observed at longer wavelengths, such as those around 348 nm, are often assigned to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring. vixra.org

In a study on 2,3-dimethylquinoxaline (B146804), the parent compound lacking the N-alkylation and dione (B5365651) functionality, absorption peaks were observed in aqueous solution, which shifted upon acidification, indicating a change in the electronic structure of the molecule. researchgate.net For more complex 2,3-diphenylquinoxaline derivatives, absorption spectra show broad peaks between 300 nm and 700 nm, corresponding to both π-π* transitions and intramolecular charge-transfer processes. d-nb.info The photoluminescence (PL) spectra of these related compounds can show emission in the visible range; for instance, excitation at 348 nm can result in a bluish-green emission around 454 nm. vixra.org

Table 1: Electronic Transition Data for Quinoxaline Derivatives

| Compound | Transition Type | Absorption Maximum (λmax) | Solvent |

|---|---|---|---|

| 6-methyl-2,3-diphenylquinoxaline | π-π* | 248.50 nm | Ethanol (B145695) |

| 6-methyl-2,3-diphenylquinoxaline | n-π* | 347.50 nm | Ethanol |

| 2,3-dimethylquinoxaline | Not specified | 315 nm | Water (pH=7) |

| 2,3-dimethylquinoxaline | Not specified | 336 nm | Water (pH=1) |

Solvatochromic Effects on Electronic Transitions

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. nih.gov The polarity of the solvent plays a critical role in influencing the electronic transitions. nih.gov

For molecules like quinoxaline-diones, which possess polar carbonyl groups and a π-conjugated system, changes in solvent polarity are expected to shift their absorption bands. Protic and aprotic polar solvents can interact differently with the solute. nih.gov Generally, a shift to a longer wavelength (redshift or bathochromic shift) occurs if the excited state is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. Conversely, a shift to a shorter wavelength (blueshift or hypsochromic shift) is observed when the ground state is more stabilized. Experimental data on related dye molecules shows that solvent polarity can promote a broadening and redshift of the main absorption band, with the effect depending on the proton-donating or proton-accepting nature of the solvent. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction Studies

In these structures, the central quinoxaline-dione ring system is nearly planar. researchgate.net The substituent alkyl chains at the N1 and N4 positions typically extend from the ring. In the case of 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione, the terminal carbon atoms of the ethyl groups deviate in opposite directions from the mean plane of the quinoxaline ring. researchgate.net The crystal packing is stabilized by intermolecular interactions, such as weak C—H⋯O hydrogen bonds and aromatic π–π stacking interactions. researchgate.netresearchgate.net

Table 2: Crystallographic Data for N-Alkylated Quinoxaline-2,3-dione Derivatives

| Parameter | 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione researchgate.net | 1,4-Dihexyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione researchgate.net |

|---|---|---|

| Chemical Formula | C12H13ClN2O2 | C20H30N2O2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | I2/a | C2/c |

| a (Å) | 14.6454 (8) | 13.357 (3) |

| b (Å) | 12.0415 (5) | 9.209 (2) |

| c (Å) | 15.1149 (9) | 16.743 (4) |

| β (°) | 115.621 (7) | 113.277 (3) |

| Volume (ų) | 2403.5 (3) | 1891.9 (7) |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Studies on hydrated crystals of quinoxaline-2,3-dione derivatives have utilized TGA to investigate their thermal behavior. ias.ac.in The TGA curve for a hydrated sample typically shows an initial mass loss corresponding to the removal of water molecules (dehydration). For instance, a derivative showed a dehydration endotherm with two peaks at 160°C and 180°C, indicating that water molecules were present in different environments within the crystal structure. ias.ac.in Following dehydration, the compound remains stable up to a higher temperature, after which a significant mass loss occurs due to complete thermal decomposition. One derivative, for example, showed complete decomposition at approximately 430°C. ias.ac.in This analysis provides crucial information on the temperature limits of the compound's stability.

Table 3: Thermal Analysis Data for a Quinoxaline-2,3-dione Derivative Hydrate

| Thermal Event | Temperature (°C) | Observation |

|---|---|---|

| Dehydration | 190 | Loss of water molecules |

Computational and Theoretical Investigations of 1,4 Dimethylquinoxaline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), offer a microscopic lens to examine the intricacies of 1,4-Dimethylquinoxaline-2,3-dione.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It has been widely applied to study quinoxaline (B1680401) derivatives to determine their optimized molecular geometries and electronic properties. uctm.edusid.ir For instance, DFT calculations at the B3LYP/6–311++G(2d, 2p) level have been used to analyze the structural parameters of related quinoxaline-2,3-dione derivatives. These studies have shown that the calculated bond lengths, bond angles, and dihedral angles are in good agreement with experimental data, often indicating a trigonal planar geometry for the quinoxaline-2,3-dione fragment. uctm.edu

In a study of a similar compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the C=O bond lengths were calculated to be approximately 1.211 Å and 1.212 Å. uctm.edu The N-C bond lengths within the quinoxaline ring system were found to be in the range of 1.382 Å to 1.477 Å. uctm.edu These theoretical findings are consistent with experimental X-ray diffraction data and provide a detailed picture of the molecule's three-dimensional structure. uctm.edu

The electronic properties are also elucidated through DFT. Natural Bond Orbital (NBO) analysis, for example, can reveal details about intramolecular and intermolecular interactions. sid.ir In a study on 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione, NBO analysis at the B3LYP/6-311++G(d,p) level showed that the oxygen atoms of the dione (B5365651) functionality are the most negatively charged atoms, indicating their role in the molecule's electrophilic reactivity. sid.ir

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their excited states. researchgate.netuci.edu This method is particularly useful for predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. growingscience.com TD-DFT calculations can determine excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, and oscillator strengths, which relate to the intensity of the absorption. chemrxiv.org

For quinoxaline derivatives, TD-DFT investigations, often using functionals like CAM-B3LYP with a polarized split-valence basis set such as 6-311G(d,p) and a polarizable continuum model (PCM) to simulate solvent effects, have been shown to reliably predict excitation energies and spectra. researchgate.netwu.ac.th These computational approaches are crucial for understanding the photophysical behavior of these compounds and for designing new materials with specific optical properties. researchgate.netwu.ac.thnih.govrsc.org

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its optical and electronic behavior. chemrxiv.org

For quinoxaline-2,3-dione derivatives, the HOMO and LUMO energy levels are often calculated using DFT methods. sid.irresearchgate.netwu.ac.th These calculations reveal that the distribution of the HOMO and LUMO can significantly impact processes like electron injection and dye regeneration in applications such as dye-sensitized solar cells. researchgate.netwu.ac.th In many quinoxaline derivatives, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting quinoxaline-2,3-dione core. nih.gov The HOMO-LUMO gap can be tuned by modifying the molecular structure, for example, by introducing different substituents, which in turn affects the molecule's absorption spectrum and other photophysical properties. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Quinoxaline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 to -5.80 |

| LUMO | -4.28 to -4.42 |

Data derived from studies on various quinoxaline-2,3-dione derivatives. nih.gov

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations provide insights into the dynamic behavior of this compound.

Molecular Dynamics Simulations for Structural Stability

Prediction of Optical and Photovoltaic Parameters

Computational methods are invaluable for predicting the potential of molecules in optical and photovoltaic applications, guiding the synthesis of new and improved materials.

For quinoxaline-2,3-dione derivatives, DFT and TD-DFT calculations are employed to predict key parameters relevant to their performance in devices like dye-sensitized solar cells (DSSCs). researchgate.netwu.ac.th These parameters include the light-harvesting efficiency (LHE), the open-circuit photovoltage (Voc), the electron injection driving force (ΔGinject), and the reorganization energy (λtotal). researchgate.netwu.ac.th

The HOMO and LUMO energy levels are crucial for determining the feasibility of electron transfer processes. researchgate.netwu.ac.th For a dye in a DSSC, the LUMO level should be higher than the conduction band edge of the semiconductor (e.g., TiO2), and the HOMO level should be lower than the redox potential of the electrolyte to ensure efficient electron injection and dye regeneration, respectively. researchgate.netwu.ac.th Computational studies on various quinoxaline-based dyes have shown that their HOMO-LUMO gaps and energy level alignments can be tailored to optimize these photovoltaic parameters. researchgate.netwu.ac.th

Table 2: Predicted Photovoltaic Parameters for a Quinoxaline-Based Dye

| Parameter | Description |

|---|---|

| LHE | Light Harvesting Efficiency |

| Voc | Open-Circuit Photovoltage |

| ΔGinject | Injection Driving Force |

| λtotal | Total Reorganization Energy |

These parameters are typically calculated to assess the potential of a dye for solar cell applications. researchgate.netwu.ac.th

Studies on Intermolecular Interactions and Dimerization

Due to the substitution of hydrogen atoms with methyl groups at the 1 and 4 positions, the prominent N-H···O hydrogen bonding that characterizes the crystal structures of many parent quinoxalinediones is absent in this compound. sigmaaldrich.com Consequently, the dimerization and aggregation of this molecule are primarily driven by other non-covalent interactions, namely van der Waals forces, including π-π stacking, and weak C-H···O hydrogen bonds.

Theoretical studies on analogous aromatic systems provide insight into the likely nature of these interactions. Computational models, such as those employing Density Functional Theory (DFT) with dispersion corrections (DFT-D), are essential for accurately describing these weak but cumulative forces that dictate the formation of molecular dimers.

Van der Waals Dimer Formation

The primary mechanism for the dimerization of this compound is expected to be through van der Waals interactions, particularly π-π stacking of the aromatic rings. Computational studies on similar N-alkylated heterocyclic compounds and other aromatic systems reveal that displaced stacked geometries are often energetically favored over a perfectly eclipsed arrangement. This displacement helps to minimize steric repulsion while maximizing attractive dispersion forces.

In the case of this compound, two main configurations for a van der Waals dimer can be postulated: a parallel-displaced and an antiparallel-displaced arrangement. The planarity of the quinoxaline ring system facilitates close approach and significant overlap of the π-orbitals, which is a prerequisite for effective stacking.

| Interaction Type | Key Contributing Force | Expected Dimer Geometry |

| π-π Stacking | London Dispersion Forces | Parallel-displaced or Antiparallel-displaced |

| Steric Interaction | Pauli Repulsion | Influences the degree of displacement in stacked dimers |

This table is generated based on theoretical principles of intermolecular interactions in similar aromatic systems, in the absence of direct computational data for this compound.

Hydrogen Bonding Contributions

While the strong, traditional N-H···O hydrogen bonds are not possible for this compound, the potential for weak C-H···O hydrogen bonds exists. These interactions would involve the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the carbonyl groups.

Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), on model systems have shown that while dispersion forces are often the decisive factor in the stabilization of such dimers, electrostatic contributions from weak hydrogen bonds can be significant. wikipedia.org The strength of these C-H···O bonds is considerably less than that of conventional hydrogen bonds and they are generally more dependent on the specific geometry of the interacting molecules.

| Potential Hydrogen Bond | Donor | Acceptor | Estimated Strength |

| C-H···O | Methyl C-H, Aromatic C-H | Carbonyl Oxygen | Weak |

| C-H···π | Methyl C-H, Aromatic C-H | Aromatic π-system | Very Weak |

This table outlines the potential weak hydrogen bonding interactions in this compound based on established principles of non-covalent interactions.

Coordination Chemistry and Metal Complexation of Quinoxaline 2,3 Dione Derivatives

Design and Synthesis of Quinoxaline-based Ligands

The synthesis of quinoxaline-based ligands like 1,4-Dimethylquinoxaline-2,3-dione begins with the foundational structure, 1,4-dihydroquinoxaline-2,3-dione. This precursor is efficiently synthesized through a one-pot condensation reaction between an o-phenylenediamine (B120857) and oxalic acid. ias.ac.inwikipedia.org This solvent-free grinding method is recognized for its high atom economy and environmentally friendly approach. ias.ac.in

Following the creation of the quinoxaline-2,3-dione core, the synthesis of this compound involves an N-alkylation step. In this process, the hydrogen atoms on the nitrogen atoms at positions 1 and 4 are substituted with methyl groups. This is typically achieved by reacting the 1,4-dihydroquinoxaline-2,3-dione with a methylating agent in the presence of a suitable base. The resulting this compound ligand features two carbonyl oxygens that act as potent donor sites for coordinating with metal ions. The design of such ligands is centered on the bidentate nature of the two carbonyl groups, which allows for the formation of stable chelate rings with metal centers.

Formation of Transition Metal Complexes

Transition metal complexes of this compound are generally synthesized by reacting the ligand with a transition metal salt in a suitable solvent. rdd.edu.iq An ethanolic solution of the ligand is typically mixed with a metal halide (like CoCl₂, NiCl₂, or CuCl₂) in a 2:1 ligand-to-metal molar ratio. rdd.edu.iquobaghdad.edu.iq The reaction mixture is then heated under reflux for several hours, during which the metal complex precipitates out of the solution. rdd.edu.iq The resulting solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. This straightforward method allows for the isolation of solid, stable coordination compounds. uobaghdad.edu.iq

Structural Characterization of Metal-Quinoxaline Complexes

Depending on the specific transition metal, its oxidation state, and the presence of other co-ligands (such as water or chloride ions), various geometries can be adopted. For instance, many first-row transition metal complexes with quinoxaline-dione derivatives adopt octahedral geometries. eurjchem.com The structure of these complexes is also investigated using elemental analysis to confirm the metal-to-ligand stoichiometry, which is commonly found to be 1:2. rdd.edu.iq Molar conductance measurements help in determining whether the anions (e.g., chloride) are coordinated to the metal or exist as counter-ions in the crystal lattice. nih.gov

Table 1: Representative Crystallographic Data for a Hypothetical Metal-Quinoxaline Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.12 |

| b (Å) | 15.45 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is illustrative for a typical transition metal complex with a bidentate quinoxaline-dione ligand and does not represent a specific experimentally determined structure of a this compound complex.

Spectroscopic Signatures of Complexation

The coordination of this compound to a metal ion induces distinct changes in its spectroscopic properties, which serve as clear evidence of complex formation. rdd.edu.iq These changes are readily observed using FT-IR, NMR, and UV-Visible spectroscopy.

FT-IR Spectroscopy: The most significant change in the infrared spectrum upon complexation is the shift of the carbonyl (C=O) stretching vibration. In the free ligand, this band appears at a higher frequency. Upon coordination to a metal center, the C=O bond weakens, causing this band to shift to a lower wavenumber. rdd.edu.iq This shift is a direct indication of the involvement of the carbonyl oxygen atoms in bonding. rdd.edu.iq Additionally, new bands may appear at lower frequencies (typically 400-500 cm⁻¹), which are attributed to the formation of metal-oxygen (M-O) bonds. rdd.edu.iq

¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts of the protons on the aromatic ring of the quinoxaline (B1680401) moiety are affected by the coordination to a paramagnetic metal ion. These shifts can lead to either broadening or displacement of the signals, indicating a change in the electronic environment of the ligand upon complexation. rdd.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the coordination geometry. The spectra of the free ligand typically show absorption bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) may appear. rdd.edu.iq The positions of these d-d transition bands are often characteristic of specific coordination geometries, such as octahedral or tetrahedral. rdd.edu.iq

Table 2: Typical Spectroscopic Shifts upon Complexation

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex |

|---|---|---|

| FT-IR | ν(C=O) stretch at ~1700 cm⁻¹ | Shift of ν(C=O) to lower frequency (~1650 cm⁻¹) |

| Appearance of new ν(M-O) band (~450 cm⁻¹) | ||

| ¹H NMR | Sharp signals for aromatic protons | Broadening or shifting of aromatic proton signals |

| UV-Vis | Ligand-centered π→π* transitions | Shift in ligand bands and appearance of d-d transition bands |

Thermal Stability and Decomposition of Coordination Compounds

The thermal stability of coordination compounds formed with this compound is investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). eurjchem.com These techniques monitor the mass loss of a sample as a function of temperature, providing information about decomposition pathways and the thermal stability of the material. nih.gov

A typical thermogram for a metal complex of a quinoxaline-2,3-dione derivative shows a multi-step decomposition process. nih.gov

Dehydration: An initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules. nih.gov

Ligand Decomposition: At higher temperatures, the coordinated organic ligand begins to decompose. This is often the major weight loss step and can occur in one or more stages.

Residue Formation: The final stage of decomposition results in the formation of a stable metal oxide as the end residue at high temperatures (e.g., >600°C). nih.gov

The decomposition temperatures provide a measure of the thermal stability of the complex; higher decomposition temperatures indicate stronger metal-ligand bonds. eurjchem.com

Table 3: Illustrative Thermal Decomposition Stages for a [M(L)₂(H₂O)₂]Cl₂ Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 140 | ~5% | Loss of 2 H₂O molecules |

| 250 - 450 | ~55% | Decomposition of the organic ligand (L) |

| > 600 | - | Formation of stable metal oxide residue |

Note: L represents the this compound ligand. The values are representative and can vary depending on the metal and heating rate.

Electrochemical Properties of Metal Complexes

The redox behavior of metal complexes containing this compound can be studied using techniques like cyclic voltammetry (CV). nih.gov This method provides information on the oxidation and reduction potentials of the metal center and the ligand itself. The quinoxaline ring system is known to be electrochemically active.

In cyclic voltammetry, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the potential, revealing redox processes as peaks. For a transition metal complex, these processes can be attributed to:

Metal-centered redox couples: For example, a Cu(II)/Cu(I) or Fe(III)/Fe(II) transition. The potential at which this occurs is influenced by the coordination environment provided by the ligand.

Ligand-centered redox processes: The quinoxaline moiety can undergo reduction or oxidation.

The CV of the free ligand would show its intrinsic redox potentials. Upon complexation, these potentials can shift, indicating that the coordination to the metal ion has altered the electron density on the ligand. The nature of the redox waves (e.g., reversible, quasi-reversible, or irreversible) gives insight into the stability of the different oxidation states of the complex. analis.com.my For instance, some copper(II) and iron(II) complexes exhibit quasi-reversible, one-electron transfer processes. analis.com.my

Table 4: Hypothetical Redox Potentials (vs. Ag/AgCl) from Cyclic Voltammetry

| Compound | Epc (V) (Reduction) | Epa (V) (Oxidation) | ΔEp (mV) | Process |

|---|---|---|---|---|

| Ligand (L) | -1.25 | -1.17 | 80 | Ligand-based reduction |

| [Cu(L)₂Cl₂] | -0.45 | -0.35 | 100 | Cu(II)/Cu(I) |

| -1.40 | - | - | Ligand-based reduction (shifted) |

Note: This data is illustrative. Epc = cathodic peak potential; Epa = anodic peak potential; ΔEp = Epa - Epc.

Advanced Applications in Materials Science and Catalysis

Role in Organic Electronic Materials

The inherent electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) structure imparts favorable electronic characteristics to its derivatives, making them suitable for various roles in organic electronic devices. ipp.pt The ability to tune their properties through chemical modification allows for the targeted design of materials for specific electronic applications. researchgate.net

Electron Transport Materials (ETMs)

Electron Transport Materials are crucial components in organic electronic devices, facilitating the efficient movement of electrons. An ideal ETM should possess high electron mobility and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to ensure efficient electron injection and transport. nih.gov Quinoxaline derivatives are considered attractive ETMs due to their strong electron-accepting capabilities. ipp.pt

The electron-deficient quinoxaline core helps in lowering the LUMO energy level, a desirable characteristic for stable ETMs. While much of the research has focused on broader quinoxaline derivatives, the fundamental electronic properties of the 1,4-dihydro-2,3-quinoxalinedione core suggest its potential utility in designing novel ETMs. ipp.pt The development of ETMs based on quinoxaline derivatives is a promising area of research for enhancing the performance and stability of organic electronic devices. nih.gov

Components in Organic Solar Cells (OSCs)

Organic solar cells (OSCs) represent a promising renewable energy technology, and the development of high-performance materials is key to their advancement. mdpi.com Quinoxaline-based derivatives, owing to their electronic properties, have been investigated as electron-acceptor materials in OSCs. mdpi.com These materials can be designed to have low reorganization energy and can be modified structurally to improve photovoltaic performance. mdpi.com

The strong electron-accepting nature of the quinoxaline moiety is beneficial for creating efficient non-fullerene acceptors (NFAs). For instance, computational studies on derivatives featuring a 1,4-dihydro-2,3-quinoxalinedione core have shown that these molecules can be designed to absorb light in the visible and near-infrared regions and possess good electron mobility, making them potential candidates for use in OSCs. ipp.pt

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a photosensitive dye attached to a semiconductor surface. Quinoxaline derivatives have found application in DSSCs, often serving as auxiliary acceptors or as part of the dye structure itself to enhance performance. ipp.pt

In a recent study, novel organic dyes based on quinoxaline-2,3-dione derivatives were synthesized and their potential for use in DSSCs was evaluated. rsc.orgnih.gov The research utilized Density Functional Theory (DFT) to predict the electronic and photovoltaic properties of these new compounds. rsc.orgnih.gov The findings indicated that the HOMO and LUMO energy levels of these quinoxaline-2,3-dione-based dyes could positively influence the electron injection and dye regeneration processes, which are critical for efficient DSSC operation. rsc.orgnih.gov

| Compound Type | Predicted Property | Significance in DSSCs | Reference |

|---|---|---|---|

| Quinoxaline-2,3-dione Dyes | Favorable HOMO/LUMO Levels | Improved electron injection and dye regeneration | rsc.orgnih.gov |

| Quinoxaline-2,3-dione Dyes | Good Light-Harvesting Efficiency (LHE) | Enhanced absorption of solar radiation | rsc.org |

| Quinoxaline-2,3-dione Dyes | Suitable Open-Circuit Photovoltage (Voc) | Higher overall cell efficiency | rsc.org |

N-type Semiconductors in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. While p-type organic semiconductors are common, the development of stable and efficient n-type materials remains a challenge. researchgate.net Quinoxaline derivatives have been identified as promising candidates for n-type semiconductors in OFETs. ipp.pt Their tunable properties, including high electron mobility and optimal energy levels, make them suitable for these applications. ipp.pt

For example, polymers incorporating a pyrazino[2,3-g]quinoxaline-2,7-dione unit, which is structurally related to quinoxaline-2,3-dione, have been synthesized and shown to exhibit n-type or ambipolar charge transport characteristics in OFETs. google.com These materials have demonstrated significant electron mobilities, underscoring the potential of the quinoxaline-dione core in developing new semiconducting polymers for transistors. google.com

| Polymer Core | Co-monomer | Transport Characteristic | Electron Mobility (cm²/V·s) | Reference |

|---|---|---|---|---|

| Pyrazino[2,3-g]quinoxaline-2,7-dione | Bithiophene | Electron-dominant ambipolar | Up to 4.28 × 10⁻³ | google.com |

| Pyrazino[2,3-g]quinoxaline-2,7-dione | Thieno[3,2-b]thiophene | Hole-dominant ambipolar | Up to 3.95 × 10⁻³ | google.com |

Constituents of Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are widely used in displays and lighting. The performance of an OLED is highly dependent on the materials used in its various layers. Quinoxaline derivatives have been investigated for use in OLEDs, serving as emitters, host materials, or electron transport materials. researchgate.netnih.gov Their thermal stability and tunable photophysical properties are advantageous for these applications. researchgate.net

Quinoxaline-based compounds have been successfully employed as emitters in fluorescent OLEDs, leading to devices with high external quantum efficiencies. researchgate.net For instance, fluorene-bridged quinoxaline derivatives have been developed as efficient blue emitters. orientjchem.org Furthermore, a patent has described the use of novel quinoxaline derivatives in various layers of an OLED, including the hole transporting layer, the emitting layer (as a host or guest), and the electron transporting layer, highlighting their versatility. nih.gov Some quinoxaline-based materials have also been designed as thermally activated delayed fluorescence (TADF) emitters, which are a promising class of materials for highly efficient OLEDs. rsc.org

Catalytic Applications of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves catalytic methods to improve reaction efficiency and yield. nih.gov Various catalysts, including metal-based and green catalysts, have been employed for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, which is the classical route to quinoxalines. ijpsjournal.comrsc.org

For example, catalysts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective in the synthesis of quinoxaline derivatives, offering advantages like mild reaction conditions and easy separation. nih.gov More environmentally friendly approaches have utilized recyclable, heterogeneous catalysts. For instance, alumina-supported heteropolyoxometalates have been used for the synthesis of quinoxalines at room temperature with high yields. ijpsjournal.com The development of efficient catalytic systems is crucial for the large-scale and sustainable production of quinoxaline-based compounds for their various applications. While 1,4-Dimethylquinoxaline-2,3-dione itself is a product of such syntheses, the broader quinoxaline class of compounds also finds use as ligands in catalytic processes, although this is a less emphasized area of their application compared to their role in materials science.

Utilization as Building Blocks and Intermediates in Complex Organic Synthesis

The synthesis of this compound is conceptually straightforward, typically achieved through the condensation of N,N'-dimethyl-o-phenylenediamine with oxalic acid or its derivatives, such as dimethyl oxalate (B1200264). wikipedia.org This reaction provides a direct route to the core quinoxaline-2,3-dione structure, which can then be further functionalized. The presence of the methyl groups on the nitrogen atoms at positions 1 and 4 enhances the solubility of the compound in organic solvents compared to its unsubstituted counterpart, 1,4-dihydroquinoxaline-2,3-dione, facilitating its use in a wider range of synthetic transformations.

The dione (B5365651) functionality within the this compound molecule offers a versatile handle for a variety of chemical modifications. The carbonyl groups can undergo reactions typical of ketones, while the benzene (B151609) ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents. This reactivity makes this compound a valuable building block for the construction of more elaborate molecular architectures.

While specific, large-scale industrial applications of this compound as a building block are not extensively documented in publicly available literature, its utility is evident in academic and exploratory research. For instance, derivatives of quinoxaline-2,3-dione are recognized as important intermediates in the synthesis of various heterocyclic compounds. researchgate.net The core structure can be modified to create libraries of compounds for screening in drug discovery and materials science.

One of the key synthetic transformations involving the quinoxaline-2,3-dione scaffold is C-alkylation. Although research has more prominently focused on the C3-alkylation of quinoxalin-2(1H)-ones, the principles can be extended to the dione system. Such reactions allow for the introduction of various alkyl groups onto the heterocyclic ring, further diversifying the available molecular structures.

The following table provides a summary of representative synthetic transformations involving the broader class of quinoxaline-2,3-dione derivatives, highlighting the potential of this compound as a synthetic intermediate.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Condensation | N,N'-dimethyl-o-phenylenediamine, Oxalic Acid | This compound | Core scaffold for further synthesis |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Substituted 1,4-Dimethylquinoxaline-2,3-diones | Tuning electronic and steric properties |

| Nucleophilic Addition to Carbonyls | Grignard reagents, Organolithium reagents | Tertiary alcohols | Introduction of diverse functional groups |

| Reduction of Carbonyls | Reducing agents (e.g., NaBH4, LiAlH4) | Diols | Creation of chiral centers and new functionalities |

Role in Agrochemical Research and Production (as intermediates)

Quinoxaline derivatives have been identified as possessing a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. ias.ac.inresearchgate.net This has led to their investigation as potential active ingredients in agrochemical formulations. While specific commercial agrochemicals based on a this compound core are not widely reported, the broader class of quinoxaline-containing compounds has shown significant promise.

The role of this compound in this context is primarily as a synthetic intermediate. The versatile chemistry of the quinoxaline-2,3-dione scaffold allows for the systematic modification of its structure to optimize biological activity against specific agricultural pests or weeds. Researchers can synthesize a library of derivatives by introducing different functional groups at various positions on the quinoxaline ring system, starting from a common intermediate like this compound.

For example, the introduction of specific substituents on the benzene ring or the modification of the dione functionality can lead to compounds with enhanced efficacy and selectivity. The general insecticidal and bactericidal properties of quinoxaline-diones underscore their importance as "curatorial intermediates" in the development of new agrochemical products. ias.ac.in

The following table illustrates the potential of quinoxaline derivatives in agrochemical applications, for which this compound could serve as a key precursor.

| Agrochemical Class | Target Pest/Weed | General Structure |

| Insecticides | Various insect pests | Substituted Quinoxalines |

| Fungicides | Fungal pathogens | Quinoxaline-based heterocycles |

| Herbicides | Unwanted plant species | Functionalized Quinoxaline derivatives |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,4-dimethylquinoxaline-2,3-dione derivatives?

The synthesis typically involves condensation reactions between 1,2-diamines and α-diketones. For example, benzil (1,2-diketone) reacts with substituted ethylenediamine derivatives under reductive alkylation conditions using sodium cyanoborohydride, followed by cyclization with diethyl oxalate to yield quinoxaline-dione scaffolds . Key steps include controlling reaction temperature (e.g., microwave-assisted heating at 160°C for faster kinetics) and solvent selection (e.g., toluene or ethanol) to optimize yield and purity .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this compound derivatives?

- Spectral Analysis :

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic vs. aliphatic protons and verifying substituent positions.

- Elemental Analysis : Confirms molecular formula accuracy (e.g., C: 60.3%, H: 4.8%, N: 12.5% for C₁₂H₁₀N₂O₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335).

- Spill Management : Collect solid residues with non-sparking tools and dispose via hazardous waste channels to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the lipophilicity of this compound analogs for improved bioactivity?

- Substituent Engineering : Introduce hydrophobic groups (e.g., 4-substituted benzyl or phenethyl moieties) to increase ClogP values. For instance, 4-chlorobenzyl derivatives show higher ClogP (3.2 vs. 1.5 for unsubstituted analogs) .

- Solvent Polarity : Use low-polarity solvents (e.g., dichloromethane) during crystallization to favor non-polar interactions and enhance solubility in lipid-rich biological membranes .

Q. What strategies address discrepancies in spectroscopic data during characterization of novel quinoxaline-dione derivatives?

- Cross-Validation : Compare NMR data with computational simulations (DFT or molecular docking) to resolve ambiguities in resonance assignments.

- Tautomerism Analysis : Investigate keto-enol equilibria using variable-temperature NMR or IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .

- Crystallographic Refinement : Use high-resolution SC-XRD (R factor < 0.06) to confirm bond lengths/angles and exclude polymorphic variations .

Q. How can researchers evaluate the anthelmintic activity of this compound derivatives in vitro?

- Parasite Viability Assays :

- Incubate Enterobius vermicularis or Fasciola hepatica with test compounds (10–100 µM) and measure motility inhibition via microscopy.

- Compare EC₅₀ values against reference drugs (e.g., piperazine hydrate, EC₅₀ = 50 µM) .

- Mechanistic Studies :

- Perform ATPase inhibition assays to probe interference with parasite energy metabolism.

- Use fluorescence microscopy with propidium iodide to assess membrane integrity post-treatment .

Q. What computational methods predict the pharmacological potential of this compound derivatives?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to identify pharmacophores.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., NMDA receptors) to evaluate steric/electrostatic complementarity .

- ADMET Profiling : Predict bioavailability (%F > 50%) and cytochrome P450 interactions using tools like SwissADME or ADMETlab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。